molecular formula C7H18Cl2N2O2 B8015147 4-(Azetidin-3-yl)morpholine hydrate dihydrochloride

4-(Azetidin-3-yl)morpholine hydrate dihydrochloride

Cat. No.: B8015147
M. Wt: 233.13 g/mol
InChI Key: TWGHSJXGVIMIQD-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)morpholine hydrate dihydrochloride is a chemical compound with the molecular formula C7H14N2O.2ClH.H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 4-(Azetidin-3-yl)morpholine hydrate dihydrochloride typically involves a multi-step process. One common method includes the reaction of azetidine with morpholine under controlled conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the purity and yield of the product .

Chemical Reactions Analysis

4-(Azetidin-3-yl)morpholine hydrate dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine or morpholine ring can be modified by introducing different substituents.

    Hydrolysis: The dihydrochloride salt can be hydrolyzed to yield the free base form of the compound

Scientific Research Applications

4-(Azetidin-3-yl)morpholine hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)morpholine hydrate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-(Azetidin-3-yl)morpholine hydrate dihydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the azetidine and morpholine rings, along with the dihydrochloride salt and hydrate components, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(azetidin-3-yl)morpholine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH.H2O/c1-3-10-4-2-9(1)7-5-8-6-7;;;/h7-8H,1-6H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGHSJXGVIMIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNC2.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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